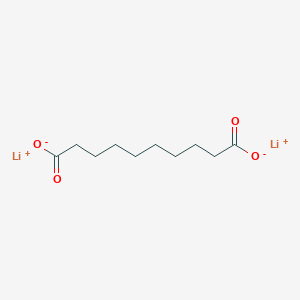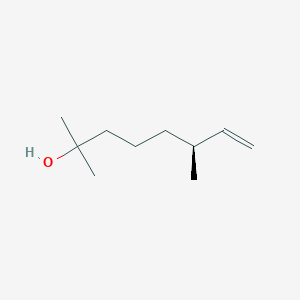
Dilithium sebacate
Vue d'ensemble
Description
Dilithium sebacate is a chemical compound with the molecular formula C10H16Li2O4. It is a lithium salt of sebacic acid, a dicarboxylic acid with ten carbon atoms. This compound is known for its applications in various fields, including lubrication, battery technology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dilithium sebacate can be synthesized through the reaction of sebacic acid with lithium hydroxide. The reaction typically involves dissolving sebacic acid in a suitable solvent, such as ethanol or water, and then adding lithium hydroxide to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct. The reaction can be represented as follows:
C10H18O4+2LiOH→C10H16Li2O4+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions, such as temperature and concentration, are optimized to ensure maximum yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium sebacate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium carbonate and other byproducts.
Reduction: It can be reduced under specific conditions to yield different lithium-containing compounds.
Substitution: The lithium ions in this compound can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate ion-exchange reactions.
Major Products Formed
Oxidation: Lithium carbonate and sebacic acid derivatives.
Reduction: Various lithium-containing compounds.
Substitution: Metal sebacates and lithium salts of the substituting metal.
Applications De Recherche Scientifique
Dilithium sebacate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium compounds.
Biology: Research on its potential biological effects and interactions with biological molecules is ongoing.
Medicine: Investigations into its use in drug delivery systems and as a component in biodegradable polymers for medical applications.
Industry: It is used in the production of high-performance lubricants and greases, as well as in battery technology for lithium-ion batteries.
Mécanisme D'action
The mechanism of action of dilithium sebacate involves its interaction with various molecular targets. In lubrication, it acts as a thickener and stabilizer, enhancing the performance of greases and lubricants. In battery technology, it contributes to the electrochemical properties of lithium-ion batteries, improving their capacity and stability. The exact molecular pathways and targets are still under investigation, but its role in enhancing the performance of materials and devices is well-documented.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dilithium adipate: A lithium salt of adipic acid, used in similar applications but with different properties due to the shorter carbon chain.
Dilithium azelate: A lithium salt of azelaic acid, also used in lubrication and battery technology.
Uniqueness
Dilithium sebacate is unique due to its longer carbon chain, which imparts higher thermal stability and better performance in high-temperature applications compared to dilithium adipate and dilithium azelate. Its ability to form stable complexes and enhance the properties of materials makes it a valuable compound in various fields.
Propriétés
IUPAC Name |
dilithium;decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.2Li/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFPUGXEOWMNCP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(CCCCC(=O)[O-])CCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Li2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172987 | |
| Record name | Dilithium sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19370-86-6 | |
| Record name | Dilithium sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019370866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilithium sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)





![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)


